- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4

Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

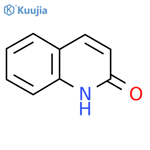

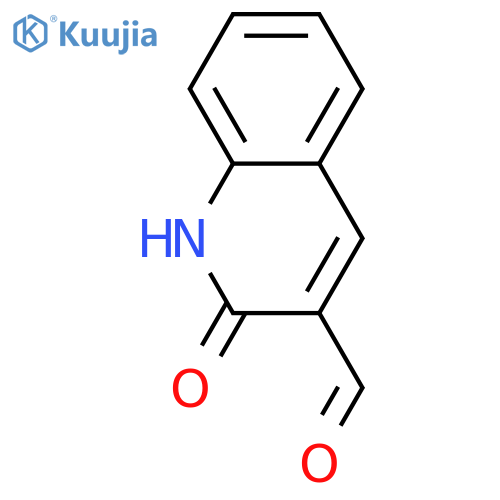

2-Hydroxyquinolin-3-carbaldehyd ist eine hochreine chemische Verbindung mit der Summenformel C₁₀H₇NO₂, die als wichtiges Zwischenprodukt in der organischen Synthese dient. Die Verbindung zeichnet sich durch ihre reaktive Aldehydgruppe und die Hydroxygruppe am Chinolin-Gerüst aus, was sie vielseitig für weitere Derivatisierungen einsetzbar macht. Aufgrund dieser funktionellen Gruppen eignet sie sich besonders für die Herstellung von komplexeren Heterocyclen, Liganden für Metallkomplexe und pharmazeutischen Wirkstoffen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in Forschungs- und Entwicklungsprozessen. Zudem ermöglicht die strukturelle Einzigartigkeit von 2-Hydroxyquinolin-3-carbaldehyd präzise Steuerung in Synthesereaktionen, was es zu einem wertvollen Baustein in der medizinischen Chemie und Materialwissenschaft macht.

91301-03-0 structure

Produktname:2-Hydroxyquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

- 2(1H)-Quinolinone-3-carboxaldehyde

- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE

- 2-hydroxyquinoline-3-carbaldehyde

- 2-oxo-1H-quinoline-3-carbaldehyde

- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-

- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)

- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)

- 2-Hydroxy-3-formylquinoline

- 2-Hydroxy-3-quinolinecarboxaldehyde

- 2-Hydroxy-quinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde

- 3-Formyl-2-hydroxyquinoline

- 3-Formyl-2-quinolone

- 3-Formylcarbostyril

- 3-Formylquinolin-2(1H)-one

- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR

- CHEMBL3609843

- STL381739

- BP-10827

- 91301-03-0

- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde

- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde

- DTXSID30343371

- Oprea1_039486

- SY042010

- Z56974846

- Oprea1_305229

- AKOS000320276

- MFCD02642162

- 2-Hydroxy-3-quinolinecarbaldehyde #

- MFCD00563443

- quinolone-3-carbaldehyde

- WLZ3334

- 3-FORMYL-2QUINOLONE

- SCHEMBL98219

- BBL028761

- STK050769

- H-2008

- F0342-0036

- EN300-07553

- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde

- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde

- AB11914

- J-510204

- AKOS000270322

- CS-0117078

- 2-Hydroxyquinoline-3-carbaldehyde

-

- MDL: MFCD00563443

- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)

- InChI-Schlüssel: VWHKEYXRRNSJTN-UHFFFAOYSA-N

- Lächelt: O=CC1C(=O)NC2C(=CC=CC=2)C=1

Berechnete Eigenschaften

- Genaue Masse: 173.04800

- Monoisotopenmasse: 173.047678466g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 270

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1

- Topologische Polaroberfläche: 46.2Ų

Experimentelle Eigenschaften

- Schmelzpunkt: >250°C

- Siedepunkt: 434.9℃ at 760 mmHg

- PSA: 50.19000

- LogP: 1.75290

- Sensibilität: Air Sensitive

2-Hydroxyquinoline-3-carbaldehyde Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302-H319

- Warnhinweis: P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36

- Sicherheitshinweise: 26

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

2-Hydroxyquinoline-3-carbaldehyde Zolldaten

- HS-CODE:2933499090

- Zolldaten:

China Zollkodex:

2933499090Übersicht:

2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Hydroxyquinoline-3-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229626-1g |

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |

91301-03-0 | 95% | 1g |

$89 | 2022-08-31 | |

| Enamine | EN300-07553-5.0g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 5g |

$260.0 | 2023-05-01 | |

| Enamine | EN300-07553-0.05g |

2-hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 95% | 0.05g |

$23.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D767695-10g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 10g |

$495 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 500mg |

2485.0CNY | 2021-08-04 | ||

| TRC | H947170-100mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 100mg |

$144.00 | 2023-05-18 | ||

| TRC | H947170-25mg |

2-Hydroxyquinoline-3-carbaldehyde |

91301-03-0 | 25mg |

$64.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |

2(1H)-Quinolinone-3-carboxaldehyde, 97% |

91301-03-0 | 97% | 1g |

¥6022.00 | 2023-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |

2(1H)-Quinolinone-3-carboxaldehyde |

91301-03-0 | 1g |

4144.0CNY | 2021-07-07 | ||

| eNovation Chemicals LLC | D767695-5g |

1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |

91301-03-0 | 95% | 5g |

$190 | 2024-06-07 |

2-Hydroxyquinoline-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane

1.3 -

1.4 Reagents: Hydrochloric acid Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,

Synthetic Routes 3

Reaktionsbedingungen

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Reagents: Acetic acid ; reflux

Referenz

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),

Synthetic Routes 4

Reaktionsbedingungen

1.1 -

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux

Referenz

- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium acetate ; 2.2 min

Referenz

- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722

Synthetic Routes 7

Reaktionsbedingungen

1.1 -

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Referenz

- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C

3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C

Referenz

- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,

Synthetic Routes 10

Reaktionsbedingungen

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

2.1 Reagents: Phosphorus oxychloride

3.1 Solvents: Acetic acid ; reflux

Referenz

- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sodium acetate ; 2 min

Referenz

- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048

Synthetic Routes 12

Reaktionsbedingungen

1.1 -

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C

2.2 Solvents: Water ; 10 min, 0 - 10 °C

3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux

Referenz

- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux

Referenz

- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Water

Referenz

- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled

1.3 Reagents: Acetic acid ; 4 h, reflux

Referenz

- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Water

Referenz

- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

2.1 Reagents: Hydrochloric acid Solvents: Water

2.2 Reagents: Sodium carbonate

Referenz

- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94

2-Hydroxyquinoline-3-carbaldehyde Raw materials

- 2-HYDROXYQUINOLINE

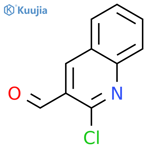

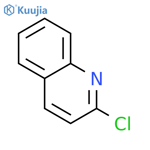

- 2-Chloroquinoline

- Ethyl formate

- 2-Chloroquinoline-3-carbaldehyde

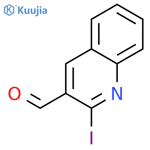

- 2-Iodoquinoline-3-carbaldehyde

2-Hydroxyquinoline-3-carbaldehyde Preparation Products

2-Hydroxyquinoline-3-carbaldehyde Verwandte Literatur

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313

-

Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740

-

Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365

-

Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515

91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Verwandte Produkte

- 50290-20-5(3-Acetyl-1H-quinolin-2-one)

- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)

- 1391588-83-2((S)-2-Amino-2-(pyridin-4-yl)ethanoldihydrochloride)

- 2228773-78-0(2,3-dihydro-1-benzofuran-7-yl sulfamate)

- 1425511-32-5(Luvadaxistat)

- 59080-31-8(1-Fluoro-7-methylnaphthalene)

- 939807-71-3({4-aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol)

- 1368696-05-2(4-(3,5-difluorophenyl)butan-1-amine)

- 2228712-94-3(2-(2-bromo-1-hydroxyethyl)-5-methoxyphenol)

- 1805488-37-2(Ethyl 4-bromo-2-cyano-3-mercaptobenzoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde

Reinheit:99%/99%

Menge:5g/25g

Preis ($):271.0/949.0